2,2-Dimethyl-3-(3-methylphenyl)propanenitrile
Overview
Description
Synthesis Analysis
A paper titled “Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives” describes an alternative approach to the synthesis of a similar compound . The synthesis was achieved in middle yields from various substituted alkylaromatics, via bromination and alkylation .Scientific Research Applications
Synthesis and Catalysis
One notable application of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is in the synthesis of complex organic compounds and intermediates. For instance, a study demonstrated the catalytic hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl)propionaldehyde using NiB/SiO2 amorphous alloy, showcasing high catalytic activity and selectivity under moderate conditions. The optimized conditions yielded the corresponding alcohol derivative with over 99% efficiency, highlighting the catalyst's potential in facilitating high-yield conversions in organic synthesis (Lin-sheng, 2008).
Material Science
In the realm of material science, derivatives of this compound have been used to develop new materials with enhanced properties. For example, the polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane in the presence of phase-transfer catalysts produced high molecular weight polyethers. The addition of dimethyl sulfoxide (DMSO) to this system not only improved the reaction efficiency but also minimized side reactions, leading to soluble polymers with significant thermal stability. This process underscores the versatility of this compound derivatives in the synthesis of polymers with desirable physical and chemical characteristics (Yamazaki & Imai, 1983).
Organic Photovoltaics and Light-Emitting Devices
Another fascinating application is in the field of organic photovoltaics and light-emitting devices, where derivatives of this compound are utilized to create 1-D nanostructures. A study demonstrated the preparation of single-crystal one-dimensional nanostructures of a related compound by exploiting strong donor-acceptor dipole-dipole interactions. This method allowed for the controlled synthesis of nanoribbons, nanotubes, or nanowires without the need for added surfactants or templates, indicating a promising route for the development of nanostructured materials for electronic and optoelectronic applications (Xiujuan Zhang et al., 2007).
properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJQGVPEKAFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.